molecular formula C8H10N2O3 B591671 (3-Methoxy-5-nitrophenyl)methanamine CAS No. 1108723-88-1

(3-Methoxy-5-nitrophenyl)methanamine

Cat. No.: B591671
CAS No.: 1108723-88-1
M. Wt: 182.179
InChI Key: TYXYDSDXQMFPCM-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)methanamine (CAS 1108723-88-1) is a chemical compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . This aromatic amine features both a methoxy group and a nitro group on the benzene ring, making it a valuable building block in organic synthesis and pharmaceutical research. This compound is primarily used as a key intermediate in the development of more complex molecules. Its specific structure classifies it among Protein Degrader Building Blocks, indicating its potential utility in advanced drug discovery platforms . Researchers value this chemical for its versatility in reactions such as amide bond formation or reduction of the nitro group to an aniline, which can serve as a handle for further functionalization. For optimal stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Please note that this product is For Research Use Only and is strictly intended for professional laboratory, research, and industrial or commercial applications. It is not intended for diagnostic or therapeutic use, medical or consumer use, or distribution to consumers or medical facilities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYDSDXQMFPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732413
Record name 1-(3-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108723-88-1
Record name 1-(3-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxy 5 Nitrophenyl Methanamine

Regioselective Functionalization Strategies

Regioselective functionalization is paramount in the synthesis of polysubstituted aromatic compounds like (3-Methoxy-5-nitrophenyl)methanamine. The strategic introduction of nitro and methoxy (B1213986) groups onto a benzylamine (B48309) precursor, or the construction of the aminomethyl moiety on a pre-functionalized aromatic ring, requires careful consideration of directing group effects and reaction conditions.

Directed Nitration and Amination Protocols

The synthesis of this compound can be approached through the directed nitration of a suitable 3-methoxy-substituted precursor. The methoxy group is an ortho-, para-director; however, steric hindrance can favor nitration at the C5 position. A common precursor for this strategy is 3-methoxybenzaldehyde (B106831). The nitration of 3-methoxybenzaldehyde to 3-methoxy-5-nitrobenzaldehyde (B1590276) is a key step, which can then be converted to the target methanamine. nih.gov

The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic acid, at controlled temperatures to ensure regioselectivity and prevent over-nitration. nih.gov The resulting 3-methoxy-5-nitrobenzaldehyde can then be converted to this compound via reductive amination. This two-step process, involving the formation of an imine followed by its reduction, is a widely used method for the synthesis of primary amines from aldehydes. encyclopedia.pubnih.gov Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

Table 1: Regioselective Nitration of 3-Methoxybenzaldehyde

Starting Material Nitrating Agent Solvent Temperature (°C) Product Yield (%) Reference
3-Methoxybenzaldehyde 65% HNO₃ Acetic Acid 10-15 3-Methoxy-5-nitrobenzaldehyde ~78 nih.gov
3,4-Dimethoxybenzaldehyde Conc. HNO₃ Acetic Acid Room Temp 3,4-Dimethoxy-5-nitrobenzaldehyde 98 chemicalbook.com

Alternatively, direct amination protocols on a pre-functionalized benzyl (B1604629) halide can be employed. For instance, 3-methoxy-5-nitrobenzyl bromide can be synthesized and subsequently reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the target compound.

Methoxylation and Alkylation Reactions on Precursor Scaffolds

An alternative regioselective strategy involves the introduction of the methoxy group onto a pre-existing nitro-substituted aromatic scaffold. For example, a 3-hydroxy-5-nitro-substituted precursor could be selectively methoxylated. The synthesis of 3-methoxy-5-nitrobenzoic acid, a potential precursor, often proceeds through the nitration of 3,5-disubstituted benzoic acids, which can lead to a single isomer. nih.gov This acid can then be converted to the corresponding amide and subsequently reduced to the amine.

Alkylation reactions can also be employed to build the desired carbon skeleton. For instance, the synthesis of 3-methoxy-5-nitroaniline (B1585972) can be achieved from 3,5-dinitroanisole (B1346779) through a selective reduction of one nitro group. encyclopedia.pubchemicalbook.com This aniline (B41778) could then potentially undergo further functionalization to introduce the aminomethyl group.

Catalytic Approaches in C-N and C-C Bond Formation

Modern catalytic methods offer efficient and selective routes for the formation of C-N and C-C bonds, which are crucial steps in the synthesis of complex molecules like this compound.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and rhodium, has revolutionized the synthesis of amines and their derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. nih.gov While direct application to form the primary aminomethyl group in one step is less common, this methodology is highly relevant for the synthesis of precursors or derivatives. For example, a 3-methoxy-5-nitrobenzyl halide could be coupled with an ammonia surrogate.

Rhodium-catalyzed C-H amination presents another advanced strategy. This method allows for the direct conversion of C-H bonds into C-N bonds, offering a more atom-economical approach. nih.govnih.govdatapdf.comresearchgate.net For instance, a suitably protected 3-methoxytoluene derivative could potentially undergo directed C-H amination to introduce the amino group at the benzylic position.

Table 2: Examples of Transition Metal-Catalyzed Amination Reactions

Catalyst Substrate Amine Source Ligand Base Solvent Product Yield (%) Reference
Pd(OAc)₂ Aryl Halide Primary Amine SPhos Cs₂CO₃ THF Diaryl Amine Good nih.gov
RhCp*(MeCN)₃₂ Benzylamine MBH Adduct - - DCE 2-Benzazepine Good-High datapdf.comresearchgate.net
Rh(III) Benzamide (B126) Aryl Azide - - - Diaryl Amine High nih.gov

Organocatalytic Asymmetric Synthesis Considerations (if applicable to chiral precursors)

While this compound itself is not chiral, organocatalysis can be instrumental in the asymmetric synthesis of chiral precursors that could lead to chiral derivatives of the target molecule. For instance, the organocatalytic asymmetric reduction of an imine derived from 3-methoxy-5-nitrobenzaldehyde could produce a chiral secondary amine. Chiral phosphoric acids and chiral bifunctional organocatalysts have shown great success in the enantioselective reduction of imines. nih.gov This approach would be particularly relevant if the synthesis of a specific enantiomer of a derivative is desired.

Biocatalytic Pathways for Precursor Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as transaminases are capable of converting ketones and aldehydes into chiral amines with high enantiomeric excess. nih.govnih.govgoogle.com A potential biocatalytic route to this compound could involve the transamination of 3-methoxy-5-nitrobenzaldehyde. This reaction would utilize an amine donor and a transaminase enzyme to produce the target primary amine.

Furthermore, biocatalytic pathways can be designed for the amination of alcohols. datapdf.com An artificial biocatalytic network employing an alcohol dehydrogenase, an amine dehydrogenase, and other enzymes could potentially convert 3-methoxy-5-nitrobenzyl alcohol into the desired amine. datapdf.com Reductive amination using native amine dehydrogenases has also been shown to be effective for the synthesis of various amines. chemicalbook.com

Table 3: Biocatalytic Approaches for Amine Synthesis

Enzyme Type Substrate Type Amine Source Key Features Potential Application Reference
Transaminase (ω-TA) Ketones/Aldehydes Amine Donor (e.g., Alanine) High enantioselectivity, mild conditions Asymmetric synthesis of chiral amines from 3-methoxy-5-nitrobenzaldehyde nih.govnih.gov
Alcohol Dehydrogenase / Amine Dehydrogenase Cascade Alcohols Ammonium (B1175870) Formate (B1220265) Redox-neutral, high atom economy Conversion of 3-methoxy-5-nitrobenzyl alcohol to the target amine datapdf.com
Amine Dehydrogenase (AmDH) Ketones Ammonia High conversion, good enantioselectivity for some substrates Reductive amination of a precursor ketone chemicalbook.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste through high atom and step economy, and reducing energy consumption. Plausible synthetic pathways to this compound primarily involve the reduction of a suitable precursor, such as 3-methoxy-5-nitrobenzonitrile (B1587634) or the reductive amination of 3-methoxy-5-nitrobenzaldehyde.

The reduction of hazardous organic solvent use is a cornerstone of green chemistry. Methodologies that operate in aqueous media or under solvent-free conditions are therefore highly desirable for the synthesis of this compound.

Solvent-Free Approaches: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product isolation. For the key transformation of a nitro group to an amine, several solvent-free methods have been developed for aromatic compounds. One such approach involves the use of hydrazine (B178648) hydrate (B1144303) supported on alumina, which can readily reduce aromatic nitro compounds. google.com Another experimental technique employs a slurry of zinc dust and concentrated HCl under solvent-free conditions, where the zinc acts as both a reactant and a catalytic surface, leading to high yields in the reduction of aromatic nitro and carbonyl groups. rsc.org

Reductive amination, a key route to amines from aldehydes, can also be performed without a solvent. researchgate.net For instance, the reaction of an aldehyde with an amine can proceed in the absence of a solvent, followed by reduction with sodium borohydride, sometimes activated by an acid like p-toluenesulfonic acid monohydrate. researchgate.neted.gov A catalyst-free, one-pot reductive amination of aldehydes has been developed using sodium borohydride in glycerol, a biodegradable and recyclable solvent, which approaches solvent-free conditions due to the minimal amount of reaction medium required. ias.ac.in These methods could be adapted for the synthesis of this compound from 3-methoxy-5-nitrobenzaldehyde and a source of ammonia.

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The reduction of aromatic nitro compounds can be effectively carried out in aqueous systems. A mild and environmentally friendly method uses zinc powder in aqueous solutions of chelating ethers, where water serves as the proton source. This technique is efficient and occurs in a neutral medium, which can help preserve other sensitive functional groups. Another approach involves the use of sodium borohydride with a nickel (II) acetate (B1210297) catalyst in wet acetonitrile, which successfully reduces aromatic nitro compounds to their corresponding amines. wipo.int Furthermore, the synthesis of the related compound 3-methoxy-5-nitroaniline has been demonstrated in a mixed methanol/water system using sodium sulfide (B99878) and sodium bicarbonate, showcasing the feasibility of aqueous conditions for reactions on this substituted benzene (B151609) ring. chemicalbook.commdpi.com

The table below summarizes green methodologies applicable to the synthesis of aromatic amines from nitroarenes, which could be applied to produce this compound.

Method TypePrecursor TypeReagents/CatalystReaction ConditionsKey Advantages
Solvent-Free Aromatic Nitro CompoundHydrazine hydrate / Alumina / FeNH₄(SO₄)₂·12H₂OMicrowave irradiation or conventional heatingElimination of solvent waste, rapid reaction. google.com
Solvent-Free Aromatic AldehydeAmine, NaBH₄ / p-TsOHHeating, then reduction at room temperatureAvoids bulk organic solvents, simple work-up. researchgate.neted.gov
Aqueous Medium Aromatic Nitro CompoundZinc powder / Chelating ether (e.g., dioxane) / WaterRoom temperatureMild, neutral conditions, environmentally benign.
Aqueous Medium Aromatic Nitro CompoundNaBH₄ / Ni(OAc)₂·4H₂OWet CH₃CN, room temperatureRapid reaction, high yields. wipo.int
Aqueous Medium Aromatic AldehydeAmine, NaBH₄ / Glycerol70 °CUse of a biodegradable solvent, catalyst-free. ias.ac.in

Evaluating the efficiency of a synthetic route requires metrics that go beyond simple percentage yield. Atom economy and step economy are critical concepts in green chemistry that assess the intrinsic efficiency of a chemical process. rsc.org

Atom Economy: Proposed by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A higher atom economy signifies a more efficient and less wasteful process. Two plausible synthetic routes to this compound can be compared:

Route A: Nitrile Reduction. This route involves the reduction of 3-methoxy-5-nitrobenzonitrile. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Route B: Reductive Amination. This involves the reaction of 3-methoxy-5-nitrobenzaldehyde with ammonia in the presence of a reducing agent. masterorganicchemistry.com

The theoretical percentage atom economy (% AE) is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.com

The following table provides a comparative analysis of the atom economy for these two routes, assuming catalytic hydrogenation for the nitrile reduction (where the catalyst is not consumed) and reductive amination with ammonia and a hydride source like NaBH₄.

RouteStarting MaterialReactantsDesired Product% Atom Economy (Theoretical)
A: Nitrile Reduction 3-Methoxy-5-nitrobenzonitrile (MW: 178.15)C₈H₆N₂O₃ + 2H₂This compound (MW: 182.18)100%
B: Reductive Amination 3-Methoxy-5-nitrobenzaldehyde (MW: 181.15)C₈H₇NO₄ + NH₃ + NaBH₄This compound (MW: 182.18)76.9%

Note: The calculation for Route B includes ammonia (MW: 17.03) and sodium borohydride (MW: 37.83) as reactants. The byproducts are water and sodium borate (B1201080) salts. Route A (catalytic hydrogenation) is idealized as 100% atom economical as all atoms of the nitrile and hydrogen are incorporated into the product.

This analysis shows that, from an atom economy perspective, the direct reduction of the nitrile is superior to the reductive amination pathway, which generates inorganic by-products.

Step Economy: Step economy focuses on minimizing the number of synthetic steps to reach the target molecule, which reduces time, resource consumption, and waste generation from intermediate purifications. primescholars.comerowid.org To assess the step economy for producing this compound, we can consider the synthesis of the necessary precursors, 3-methoxy-5-nitrobenzaldehyde and 3-methoxy-5-nitrobenzonitrile, from a common starting material like 3-methoxybenzaldehyde.

Synthesis of 3-methoxy-5-nitrobenzaldehyde: This can typically be achieved in a single step via the direct nitration of 3-methoxybenzaldehyde.

Synthesis of 3-methoxy-5-nitrobenzonitrile: This often requires a multi-step sequence, for example, converting the aldehyde to an oxime, followed by dehydration to the nitrile.

Reducing energy consumption is a key goal of sustainable chemical manufacturing. Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates and, in many cases, improving energy efficiency compared to conventional heating methods. ajgreenchem.comajchem-a.com

Microwave-Assisted Synthesis of this compound: The key transformations required for the synthesis of the target compound—namely, the reduction of an aromatic nitro group—have been shown to be significantly accelerated by microwave irradiation.

Catalytic transfer hydrogenation (CTH) is particularly amenable to microwave heating. This technique uses a hydrogen donor, such as ammonium formate or isopropanol, and a catalyst (e.g., Pd/C or a Ru(II) complex) to effect reduction, avoiding the need for high-pressure hydrogen gas. erowid.orgmdpi.com Studies have shown that microwave-assisted CTH of aromatic nitro compounds can be achieved in as little as 5 minutes, a dramatic improvement over conventional heating methods. thieme-connect.de For example, the reduction of various nitroarenes to anilines using ammonium formate and a Pd/C catalyst is completed in 3-5 minutes under microwave irradiation. acs.org

The table below compares conventional and microwave-assisted methods for relevant reactions, illustrating the potential for energy and time savings.

Reaction TypeHeating MethodCatalyst/ReagentsReaction TimeYield (%)Reference
Nitroarene Reduction ConventionalRu(II) complex / Isopropanol24 hours94% thieme-connect.de
Nitroarene Reduction MicrowaveRu(II) complex / Isopropanol5 minutes>99% thieme-connect.de
Nitroarene Reduction ConventionalHydrazine / Alumina / Fe-catalyst1-2 hours70-98% google.com
Nitroarene Reduction MicrowaveHydrazine / Alumina / Fe-catalyst6-15 minutes82-96% google.com
Reductive Amination ConventionalNaBH(OAc)₃12-24 hours~70-90% masterorganicchemistry.com
Reductive Amination MicrowaveNaBH₄-Clay5 minutes or lessHighGeneral literature finding rsc.org

These findings demonstrate that applying microwave-assisted synthesis to the reduction of a suitable precursor like 3-methoxy-5-nitrobenzonitrile or the reductive amination of 3-methoxy-5-nitrobenzaldehyde could lead to a highly energy-efficient and rapid production of this compound.

Reactivity and Mechanistic Investigations of 3 Methoxy 5 Nitrophenyl Methanamine

Amination and Amide Formation Reactions

The primary amine group of (3-methoxy-5-nitrophenyl)methanamine is a key site for nucleophilic reactions, readily participating in amination and amide bond-forming reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

The primary amine of this compound can act as a nucleophile, attacking carbonyl compounds to form a variety of derivatives. One of the most important reactions in this context is nucleophilic acyl substitution, which allows for the formation of amides. In this reaction, the amine attacks the electrophilic carbonyl carbon of an acyl halide, anhydride (B1165640), or ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of a stable amide bond. For instance, the reaction of this compound with an acyl chloride, such as acetyl chloride, would yield the corresponding N-((3-methoxy-5-nitrophenyl)methyl)acetamide. While a specific documented synthesis for this particular amide was not found in the search results, the general mechanism is well-established. For example, the acetylation of the related compound 4-methoxy-3-nitroaniline (B184566) with acetic anhydride proceeds readily.

Another significant pathway for the derivatization of the amine is reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (a Schiff base), which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.com The reaction is typically carried out in the presence of a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com For example, the reaction of this compound with an aldehyde like benzaldehyde (B42025) would first form an N-benzylidene-1-(3-methoxy-5-nitrophenyl)methanamine intermediate, which would then be reduced to N-benzyl-(3-methoxy-5-nitrophenyl)methanamine.

Conversely, this compound can be synthesized via the reductive amination of its corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde (B1590276), with ammonia (B1221849). nih.govorganic-chemistry.org This reaction proceeds by the initial formation of an imine from the aldehyde and ammonia, which is subsequently reduced to the primary amine. nih.gov This method is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting materials. nih.govorganic-chemistry.org The process can be catalyzed by various metals, and the choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.gov

Table 1: Illustrative Reductive Amination Reactions

Carbonyl CompoundAmineReducing AgentProductReference
3-Methoxy-5-nitrobenzaldehydeAmmoniaH₂/Catalyst or NaBH₃CNThis compound nih.gov
BenzaldehydeThis compoundNaBH₃CNN-Benzyl-(3-methoxy-5-nitrophenyl)methanamine masterorganicchemistry.com

The nucleophilic character of the primary amine in this compound also allows for its derivatization into ureas, thioureas, and sulfonamides. These functional groups are prevalent in many biologically active compounds and are synthesized through well-established protocols.

Ureas are typically formed by the reaction of the amine with an isocyanate. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage. For example, the reaction of this compound with phenyl isocyanate would yield 1-((3-methoxy-5-nitrophenyl)methyl)-3-phenylurea.

Thioureas are synthesized in a similar manner, using an isothiocyanate as the electrophilic partner. The reaction of this compound with a suitable isothiocyanate would produce the corresponding thiourea (B124793) derivative. The synthesis of thiourea derivatives from amines and isothiocyanates is a common and efficient transformation.

Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide. The synthesis of N-(nitrophenyl)benzenesulfonamide derivatives is a well-documented process.

While specific examples of these derivatizations starting from this compound were not explicitly detailed in the search results, the reactivity of the primary amine makes these standard transformations readily applicable.

Table 2: General Schemes for Derivatization

DerivativeGeneral Reaction
UreaR-NH₂ + R'-N=C=O → R-NH-C(O)-NH-R'
ThioureaR-NH₂ + R'-N=C=S → R-NH-C(S)-NH-R'
SulfonamideR-NH₂ + R'-S(O)₂Cl → R-NH-S(O)₂-R' + HCl

Nitro Group Transformations and Reductions

The aromatic nitro group of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine. It can also participate in more complex reactions such as cycloadditions and condensations under specific conditions.

The selective reduction of the nitro group to a primary amine is a crucial transformation, as it provides access to the corresponding (3-amino-5-methoxyphenyl)methanamine, a valuable building block for further functionalization. A key challenge in this reduction is the preservation of the other functional groups in the molecule, particularly the benzylamine (B48309) moiety.

Various methods are available for the chemoselective reduction of aromatic nitro groups. fiveable.me Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas is a common and effective method. fiveable.me Metal-catalyzed transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265), also provides a mild and selective means of reduction. lumenova.ai Additionally, reduction can be achieved using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). chemguide.co.uksavemyexams.com The choice of reagent and conditions is critical to ensure that the benzylamine is not cleaved and that other reducible groups, if present, remain intact. The reduction of the related 3-methoxy-5-nitroaniline (B1585972) to 3-amino-5-methoxyaniline has been documented using reagents like tin and hydrochloric acid.

Condensation reactions involving the amine product derived from the reduction of the nitro group are more common. The resulting (3-amino-5-methoxyphenyl)methanamine can undergo condensation with carbonyl compounds to form imines or participate in cyclization reactions to form heterocyclic systems. For example, the condensation of benzylamines with aldehydes or ketones is a well-established method for forming Schiff bases. nih.gov Furthermore, intramolecular condensation reactions can lead to the formation of cyclic structures, a strategy often employed in the synthesis of complex molecules. rsc.org

Methoxy (B1213986) Group Reactivity and Modification

The methoxy group on the aromatic ring is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol (B47542) under forcing conditions, a reaction known as ether cleavage. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong nucleophiles like thiols in the presence of a strong base. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl methyl ethers.

The selective cleavage of one methoxy group in the presence of others can be challenging and often depends on the specific substitution pattern of the aromatic ring. The electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the methoxy group, potentially making it more susceptible to nucleophilic attack under certain conditions. While specific examples of methoxy group modification on this compound were not found, the general principles of aryl ether cleavage are applicable. The resulting phenol could then be used for further derivatization, such as the formation of new ether or ester linkages.

Demethylation and Ether Cleavage Mechanisms

The cleavage of the methyl ether in this compound is a key transformation. Aryl methyl ethers are generally stable but can be cleaved under stringent conditions using strong acids or Lewis acids. masterorganicchemistry.com

Acid-Catalyzed Cleavage: This typically involves protonation of the ether oxygen by a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr), followed by a nucleophilic attack on the methyl group by the conjugate base (e.g., I⁻ or Br⁻). masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism. For aryl ethers, the carbon-oxygen bond of the aromatic ring is too strong to be broken, so the cleavage occurs at the alkyl-oxygen bond, yielding a phenol and a methyl halide. youtube.com Given the presence of the deactivating nitro group, harsher conditions, such as elevated temperatures, may be required for effective cleavage, similar to the conditions needed for other nitro-substituted anisoles. mdma.ch

Lewis Acid-Mediated Cleavage: Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers, often under milder conditions than strong acids. youtube.com The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, making it a better leaving group. A bromide ion then displaces the methyl group in an Sₙ2 fashion. youtube.com

The general mechanism for these cleavage reactions is summarized below:

Table 1: General Mechanisms for Ether Cleavage
Reagent Type Step 1 Step 2 Products
Strong Acid (HX) Protonation of the ether oxygen. Sₙ2 attack by halide (X⁻) on the methyl group. (3-Aminomethyl-5-nitrophenyl)phenol, Methyl halide (CH₃X)

| Lewis Acid (BBr₃) | Coordination of BBr₃ to the ether oxygen. | Nucleophilic attack by bromide (Br⁻) on the methyl group. | (3-Aminomethyl-5-nitrophenyl)phenol (after workup), Methyl bromide (CH₃Br) |

Role in Aromatic Reactivity Modulation

The substituents on the aromatic ring of this compound collectively modulate its reactivity. The nitro group's strong electron-withdrawing effect (-M, -I) significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. In contrast, the methoxy group (+M, -I) and the aminomethyl group (activating via induction) donate electron density to the ring.

This push-pull electronic environment creates a complex scenario:

Towards Electrophiles: The ring is generally deactivated compared to benzene. However, the positions ortho and para to the activating methoxy and aminomethyl groups (C2, C4, C6) are significantly less deactivated than the C5 position bearing the nitro group.

Towards Nucleophiles: The electron-poor nature of the ring, enhanced by the nitro group, makes it a potential candidate for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic and Nucleophilic Aromatic Substitution with Modulated Reactivity

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, the directing effects of the existing substituents are paramount. The methoxy and aminomethyl groups are ortho, para-directors, while the nitro group is a meta-director.

Position C2: Ortho to both the methoxy and aminomethyl groups. This position is strongly activated, though it may be subject to some steric hindrance.

Position C4: Para to the methoxy group and ortho to the aminomethyl group. This position is also strongly activated.

Position C6: Ortho to the methoxy group and meta to the aminomethyl group. This position is activated.

Therefore, electrophilic attack is predicted to occur primarily at the C2 and C4 positions, driven by the powerful activating effects of the methoxy and aminomethyl groups, which override the deactivating influence of the nitro group at these specific sites.

| C6 | Ortho (Activating) | Meta (Unaffected) | Ortho (Deactivating) | Less Favored |

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions require two main features: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

In this compound, there is no inherent leaving group. If a derivative, such as (1-chloro-3-methoxy-5-nitrophenyl)methanamine, were used, the nitro group would be meta to the chlorine leaving group. This meta-positioning provides significantly less stabilization for the Meisenheimer complex compared to an ortho or para arrangement, because the negative charge cannot be delocalized onto the nitro group through resonance. libretexts.orgyoutube.com Consequently, SₙAr reactions on this scaffold would be very slow and require harsh conditions.

Halogenation and Metalation Studies

While specific experimental studies on the halogenation and metalation of this compound are not widely documented, reactivity can be predicted based on established principles.

Halogenation: As a form of electrophilic aromatic substitution, halogenation (e.g., with Br₂/FeBr₃ or Cl₂/FeCl₃) would be expected to follow the directing effects outlined previously. Bromination or chlorination would likely yield a mixture of products, with substitution occurring at the C2 and C4 positions.

Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalization. The methoxy group is a known ortho-directing group for lithiation. It is plausible that treatment with a strong organolithium base (e.g., n-butyllithium) could lead to deprotonation at the C2 position, the most activated site adjacent to the methoxy group. The resulting aryllithium species could then be trapped with various electrophiles to introduce new functional groups.

Detailed Reaction Mechanism and Kinetic Studies

Elucidation of Rate-Determining Steps and Intermediates

Detailed kinetic studies specific to this compound are scarce. However, the mechanisms of its potential reactions can be inferred from studies on analogous systems. nih.gov

For a hypothetical SₙAr reaction, the mechanism is generally a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically the rate-determining step. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is critical to the reaction rate. For nitrophenyl systems, the rate of reaction is significantly faster when the nitro group is ortho or para to the site of substitution, as it can directly stabilize the negative charge via resonance. libretexts.orgnih.gov With the nitro group in the meta position, as in this compound, this resonance stabilization is absent. This leads to a less stable intermediate, a higher activation energy, and therefore, a much slower reaction rate.

Recent research has also suggested that some SₙAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, rather than through a discrete Meisenheimer intermediate. nih.gov Such a pathway is more likely when the intermediate is not strongly stabilized or when a very good leaving group is present. nih.gov

Kinetic Isotope Effects and Transition State Analysis

In the oxidation of benzylamines, a primary kinetic isotope effect is often observed when the C-H bond of the aminomethyl group is cleaved in the rate-determining step. For instance, studies on the oxidation of various substituted benzylamines by different oxidizing agents have demonstrated significant primary KIEs, confirming the cleavage of the α-C-H bond as a key feature of the transition state. The magnitude of the KIE can provide further insight into the geometry of the transition state, indicating whether it is an early, late, or symmetrical transition state.

Table 1: Illustrative Kinetic Isotope Effect Data for the Oxidation of a Substituted Benzylamine (Note: This table is based on data for related compounds and serves to illustrate the type of data obtained from KIE studies, as specific data for this compound is not available.)

OxidantSubstratekH (s⁻¹)kD (s⁻¹)kH/kDTemperature (°C)
PermanganateBenzylamine2.5 x 10⁻³0.45 x 10⁻³5.625
Amine OxidaseBenzylamine1.20.43.025

For this compound, a similar approach could be employed. By synthesizing the deuterated analogue, [(3-Methoxy-5-nitrophenyl)methan-d2-amine], and comparing its reaction rate in an oxidation reaction to the non-deuterated compound, the role of the C-H bond cleavage in the transition state could be quantified. The presence of the electron-withdrawing nitro group and the meta-directing methoxy group would influence the electronic environment of the benzylic C-H bonds, potentially affecting the magnitude of the KIE compared to other substituted benzylamines. Such a study would be invaluable for a precise understanding of its oxidation mechanism.

Transition state analysis, often performed in conjunction with computational modeling, would further refine the picture of the reaction pathway. By correlating experimental KIE data with theoretical calculations, a detailed three-dimensional model of the transition state can be constructed, providing insights into bond lengths, bond angles, and charge distribution at the peak of the energy barrier.

Electrochemical Oxidation Mechanisms

The electrochemical behavior of this compound is expected to be complex, with potential for both oxidation of the aminomethyl group and reduction of the nitro group. The specific mechanism of electrochemical oxidation would be highly dependent on the electrode material, solvent, and pH of the system.

Drawing parallels from studies on other aromatic amines, the electrochemical oxidation of the aminomethyl group likely proceeds through a series of electron and proton transfer steps. A plausible mechanism involves the initial one-electron oxidation of the nitrogen atom to form a radical cation. This is followed by deprotonation of the α-carbon to yield a neutral radical. A second one-electron oxidation of this radical would then generate an iminium cation, which is susceptible to hydrolysis to form the corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde, and ammonia.

Alternatively, under certain conditions, particularly on specific catalytic electrode surfaces like nickel oxide-hydroxide (NiOOH), the oxidation could proceed via a dehydrogenation pathway to form the corresponding nitrile.

The presence of the nitro group, a strongly electron-withdrawing substituent, will significantly impact the oxidation potential of the amine. Compared to unsubstituted benzylamine, the oxidation of this compound would require a higher potential due to the decreased electron density on the aromatic ring and the aminomethyl group.

Table 2: Expected Electrochemical Processes for this compound (Note: The potentials are illustrative and would need to be determined experimentally.)

ProcessFunctional GroupExpected ProductsPotential Range (vs. SHE)
OxidationAminomethyl3-Methoxy-5-nitrobenzaldehyde, 3-Methoxy-5-nitrile+1.0 to +1.5 V
ReductionNitro(3-Amino-5-methoxyphenyl)methanamine-0.5 to -1.0 V

Conversely, under reducing electrochemical conditions, the nitro group is expected to be the primary site of reaction. The electrochemical reduction of nitroaromatic compounds is a well-studied process and typically proceeds in a stepwise manner. The nitro group can be reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. The specific product obtained can often be controlled by careful selection of the applied potential and the pH of the electrolyte. Therefore, the electrochemical reduction of this compound could serve as a synthetic route to (3-Amino-5-methoxyphenyl)methanamine.

Detailed electrochemical investigations, such as cyclic voltammetry, would be necessary to experimentally determine the oxidation and reduction potentials of this compound and to elucidate the specific mechanistic pathways under various conditions. Such studies would provide valuable data on the electron transfer kinetics and the stability of the intermediates formed.

Role As a Versatile Synthetic Building Block in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

The presence of a primary amine and a nitro group in a 1,3,5-substitution pattern on the benzene (B151609) ring makes (3-Methoxy-5-nitrophenyl)methanamine a prime candidate for the synthesis of various heterocyclic systems. The amine functionality serves as a potent nucleophile, while the nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions.

While direct literature examples detailing the use of this compound in pyrimidine (B1678525) and quinazoline (B50416) synthesis are not extensively documented, its structure suggests a high potential for such applications. The general principles of pyrimidine and quinazoline synthesis often involve the condensation of a compound containing an amine functionality with a 1,3-dicarbonyl compound or its equivalent for pyrimidines, or with a carbonyl compound followed by cyclization for quinazolines.

In a hypothetical synthetic route to a quinazoline, the nitro group of this compound could first be reduced to an amine, yielding 3-amino-5-methoxybenzylamine. This diamine could then undergo condensation with a suitable aldehyde or ketone, followed by an oxidative cyclization to furnish the quinazoline ring system. The reaction conditions for such transformations are well-established in organic synthesis.

Key Hypothetical Transformation for Quinazoline Synthesis

this compound → 3-Amino-5-methoxybenzylamine → Substituted Quinazoline

The synthesis of pyrimidines could similarly be envisioned. The primary amine of this compound could react with a β-dicarbonyl compound to form an enamine, which, after reduction of the nitro group and subsequent cyclization of the resulting diamine with a one-carbon unit (e.g., formic acid or a derivative), would yield a substituted pyrimidine.

The synthesis of indole (B1671886) scaffolds and other nitrogen-containing heterocycles can also be approached using this compound as a starting material. A plausible strategy for indole synthesis would involve the initial N-alkylation or N-acylation of the primary amine, followed by a reaction that forms a carbon-carbon bond at the ortho position to the resulting amino group. Subsequent reduction of the nitro group and cyclization would then lead to the indole ring.

A notable application in the synthesis of complex nitrogen-containing heterocycles is found in a patent for the preparation of (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide (B126) derivatives, which are investigated as beta-secretase inhibitors. google.com In this context, this compound is synthesized from 1-(azidomethyl)-3-methoxy-5-nitrobenzene. google.com This highlights its role as a precursor to more complex molecules.

The following table summarizes the potential of this compound in the synthesis of various heterocyclic scaffolds.

Heterocyclic ScaffoldPotential Synthetic StrategyKey Intermediates
Quinazolines Reduction of nitro group, condensation with a carbonyl compound, and cyclization.3-Amino-5-methoxybenzylamine
Pyrimidines Reaction with a β-dicarbonyl, reduction of the nitro group, and cyclization.Enamine adducts, diamine derivatives
Indoles N-functionalization, ortho-functionalization, reduction, and cyclization.N-substituted this compound

Integration into Multi-Step Total Synthesis Endeavors

The utility of this compound extends beyond the synthesis of simple heterocycles to its incorporation into more elaborate multi-step total synthesis campaigns. Its functional groups provide handles for both linear and convergent synthetic strategies.

In a convergent synthesis , two or more complex fragments of a target molecule are synthesized independently and then coupled together at a late stage. This compound can serve as a precursor to one of these key fragments. For instance, the amine functionality can be used for amide bond formation to link with another synthetic intermediate, while the nitro and methoxy (B1213986) groups can be further manipulated in subsequent steps.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The reactivity of the amine and the potential for modification of the nitro and methoxy groups make this compound an excellent starting point for such an approach. The primary amine can be reacted with a variety of electrophiles to introduce diverse side chains, and the aromatic ring can undergo further substitutions.

While this compound itself is achiral, it can be employed in stereoselective and diastereoselective reactions to create chiral molecules. The primary amine can be converted into a chiral auxiliary, or it can react with a chiral electrophile to induce stereoselectivity in subsequent transformations.

For example, the amine could be acylated with a chiral carboxylic acid, and the resulting amide could direct a subsequent reaction, such as a hydrogenation or an alkylation, to proceed with high stereoselectivity. The resulting diastereomers could then be separated, and the chiral auxiliary removed to yield an enantiomerically enriched product. Although specific examples involving this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable to this compound.

Design and Synthesis of Chemically Diverse Analogs and Derivatives

The structural motif of this compound is a valuable template for the design and synthesis of chemically diverse analogs and derivatives for various applications, including medicinal chemistry. The ease of modification of its functional groups allows for the systematic exploration of structure-activity relationships.

The primary amine is a key site for derivatization. It can be readily converted into a wide range of functional groups, including amides, sulfonamides, ureas, and carbamates, by reaction with corresponding acyl chlorides, sulfonyl chlorides, isocyanates, and chloroformates.

The nitro group can be reduced to an amine, which can then be further functionalized. For example, it can be diazotized and converted to a variety of other substituents, such as halogens, hydroxyl groups, or cyano groups, via Sandmeyer or related reactions. This allows for the introduction of a wide array of electronic and steric diversity into the aromatic ring.

The methoxy group can also be a site for modification, although it is generally less reactive than the amine or nitro groups. Demethylation to the corresponding phenol (B47542) would provide a new handle for further functionalization, such as etherification or esterification.

A patent for beta-secretase inhibitors describes the generation of 3-(aminomethyl)-5-methoxy-N,N-dimethylaniline from tert-butyl 3-(dimethylamino)-5-methoxybenzylcarbamate, which itself can be prepared from 3-(aminomethyl)-5-methoxyaniline. google.com This illustrates the potential for creating a variety of derivatives from related structures.

The following table provides an overview of potential derivatization strategies for this compound.

Functional GroupDerivatization ReactionResulting Functional Group
Primary Amine AcylationAmide
SulfonylationSulfonamide
Reaction with IsocyanateUrea (B33335)
Nitro Group ReductionAmine
Reduction followed by Diazotization/SandmeyerHalogen, Hydroxyl, Cyano, etc.
Methoxy Group DemethylationPhenol

Structure-Reactivity Relationships in Chemical Transformations

Without experimental data from controlled studies, any analysis of its reactivity in specific transformations, such as acylations, alkylations, or more complex reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines, would be purely theoretical.

Strategic Incorporations into Advanced Chemical Scaffolds

The strategic incorporation of a building block into an advanced chemical scaffold hinges on its ability to introduce key structural motifs or functional handles that can be further elaborated. The bifunctional nature of this compound, with its primary amine and the potential for transformations involving the nitro group (e.g., reduction to an amine, which could then participate in cyclization reactions), suggests its potential utility in the synthesis of heterocyclic compounds and other complex architectures relevant to medicinal chemistry and materials science.

A patent for beta-secretase inhibitors mentions the synthesis of this compound from 1-(azidomethyl)-3-methoxy-5-nitrobenzene. googleapis.com However, the document does not provide details on how this building block is subsequently used to construct the final complex molecules. This lack of documented examples of its strategic use makes it impossible to provide a data-supported account of its application in the synthesis of advanced chemical scaffolds.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their connectivity, and spatial proximity.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer a fundamental overview of the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments provide more intricate details by correlating signals from different nuclei, resolving ambiguities present in 1D spectra. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For (3-Methoxy-5-nitrophenyl)methanamine, it would show correlations between the protons of the aminomethyl group (-CH₂NH₂) and potentially long-range couplings between the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). It is invaluable for assigning carbon resonances by linking them to their known proton signals. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, ⁴J). It is crucial for piecing together the molecular skeleton by connecting fragments, such as linking the methoxy (B1213986) protons to their attached aromatic carbon or the aminomethyl protons to the aromatic ring. princeton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is instrumental for conformational analysis, for example, by showing the spatial relationship between the aminomethyl group and the substituents on the aromatic ring. researchgate.netresearchgate.net

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. pdx.edu In this compound, the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shifts of the aromatic protons and carbons. The methoxy group tends to shield nearby nuclei (shifting signals upfield to lower ppm values), while the nitro group deshields them (shifting signals downfield to higher ppm values). oregonstate.edu

The analysis of these shifts, combined with coupling constants and 2D correlation data, allows for the unambiguous assignment of each signal to a specific atom in the molecule. For instance, the carbon atom bonded to the methoxy group typically shows a chemical shift around 55-60 ppm. researchgate.net Conformational preferences, such as the rotational orientation of the methoxy and aminomethyl groups relative to the aromatic ring, can be investigated using NOESY, which detects through-space interactions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)Carbon AssignmentChemical Shift (δ, ppm)
Ar-H (H2)~7.8 - 8.0Ar-C (C1, C-CH₂NH₂)~140 - 145
Ar-H (H4)~7.6 - 7.8Ar-C (C2)~110 - 115
Ar-H (H6)~7.3 - 7.5Ar-C (C3, C-OCH₃)~160 - 165
-OCH₃~3.9Ar-C (C4)~120 - 125
-CH₂-~3.8 - 4.0Ar-C (C5, C-NO₂)~148 - 152
-NH₂~1.5 - 2.5 (broad)Ar-C (C6)~105 - 110
-OCH₃~55 - 60
-CH₂-~45 - 50

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituent effects.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₀N₂O₃, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This serves as definitive confirmation of the compound's molecular formula.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀N₂O₃
Calculated Exact Mass ([M+H]⁺)183.07642 Da
Observed Mass ([M+H]⁺)Within ± 5 ppm of calculated mass

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original molecular structure. Analysis of the fragmentation pattern of this compound would likely reveal key cleavages characteristic of its structure, such as:

Benzylic cleavage: The bond between the aromatic ring and the aminomethyl group is relatively weak and prone to breaking, leading to the formation of a stable benzylic cation or radical.

Loss of the nitro group: The -NO₂ group can be lost as a neutral radical.

Cleavage of the methoxy group: Loss of a methyl radical (-CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the methoxy group can occur.

By analyzing the m/z values of these fragments, the connectivity of the molecule can be confirmed.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge)Plausible Fragment IdentityAssociated Cleavage
182[C₈H₁₀N₂O₃]⁺˙ (Molecular Ion)-
152[M - CH₂NH₂]⁺Benzylic C-C cleavage
136[M - NO₂]⁺Loss of nitro group
122[M - CH₂NH₂ - NO]⁺Benzylic cleavage and loss of NO
107[M - CH₂NH₂ - NO₂]⁺Benzylic cleavage and loss of nitro group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (two bands for -NH₂)
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 3000
Nitro (N-O)Asymmetric & Symmetric Stretching1500 - 1550 and 1300 - 1350
Aromatic (C=C)Stretching1450 - 1600
Ether (C-O)Stretching1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The nitrated aromatic ring in this compound acts as a strong chromophore, which is expected to result in significant absorption in the UV region. The position of the maximum absorbance (λₘₐₓ) is influenced by the electronic effects of the substituents on the aromatic ring. researchgate.netresearchgate.net

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The expected characteristic vibrational frequencies for this compound would include:

N-H Vibrations: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) would be expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy (-OCH₃) and methylene (B1212753) (-CH₂) groups would appear just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group (-NO₂) is characterized by strong asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O Vibrations: The aryl ether C-O stretching of the methoxy group would likely produce a strong absorption band in the region of 1200-1275 cm⁻¹.

Aromatic C=C Vibrations: Stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the expected IR absorptions is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)Asymmetric Stretch~3400
Amine (-NH₂)Symmetric Stretch~3300
Amine (-NH₂)Bending (Scissoring)~1620
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Nitro (-NO₂)Asymmetric Stretch~1530
Nitro (-NO₂)Symmetric Stretch~1350
Aryl Ether (C-O)Stretching~1250
Aromatic C=CRing Stretching~1450-1600

Electronic Transitions and Chromophoric Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the nitro-substituted benzene ring—are expected to give rise to distinct absorption bands. The presence of the electron-donating methoxy and aminomethyl groups and the electron-withdrawing nitro group on the benzene ring would influence the energies of these transitions.

A hypothetical data table for the expected UV-Vis absorptions is presented below.

Transition TypeChromophoreExpected λmax (nm)
π → πSubstituted Benzene Ring~250-300
n → πNitro Group (-NO₂)~300-350

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would provide precise information on its molecular geometry, conformation, and how the molecules pack in the solid state.

Molecular Geometry and Conformation Analysis

A crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. Key parameters to be determined would include:

The geometry of the benzene ring and the planarity of the molecule.

The bond lengths and angles of the methoxy, nitro, and aminomethyl substituents.

The conformation of the methoxy and aminomethyl groups relative to the plane of the benzene ring.

Based on related structures, it is expected that the benzene ring would be essentially planar, with the substituents extending from it. The exact conformation of the flexible methoxy and aminomethyl groups would be determined by steric and electronic effects, as well as by intermolecular interactions within the crystal lattice.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The primary amine and the nitro group are capable of participating in hydrogen bonding. It is highly probable that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, where the amine group acts as a hydrogen bond donor and the oxygen atoms of the nitro group act as acceptors.

Other potential interactions contributing to the crystal packing include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···π interactions: Weaker hydrogen bonding interactions that further stabilize the three-dimensional structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry. These methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For (3-Methoxy-5-nitrophenyl)methanamine, these calculations can elucidate its geometry, conformational preferences, and the distribution of electrons, which are fundamental to its chemical nature.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is a further exploration of the molecule's potential energy surface to identify various stable conformers and the energy barriers between them. The methoxy (B1213986) (-OCH3) and aminomethyl (-CH2NH2) groups, being flexible, can rotate, leading to different spatial arrangements. It is anticipated that the planar arrangement of the benzene (B151609) ring will be preserved, with the substituents oriented to minimize steric hindrance. Theoretical calculations would likely investigate the rotational barriers of the methoxy and aminomethyl groups.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (DFT B3LYP/6-31G*)
C-N (nitro) bond length~1.48 Å
C-O (methoxy) bond length~1.36 Å
C-C (aromatic) bond length~1.39 - 1.41 Å
C-N (amine) bond length~1.47 Å
O-C-N angle~118°
C-C-N (nitro) angle~119°
Note: These are illustrative values based on typical DFT calculations for similar aromatic nitro compounds.

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5 eV
LUMO-2.1 eV
HOMO-LUMO Gap4.4 eV
Note: These are illustrative values and can vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing the exploration of a molecule's dynamic behavior.

MD simulations can track the movements of atoms in this compound over time, providing a detailed view of its conformational dynamics. This is particularly useful for understanding how the flexible side chains behave in different environments.

Furthermore, the inclusion of explicit solvent molecules in the simulation allows for the study of solvent effects. The polarity of the solvent can influence the conformational preferences and the electronic properties of the solute molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state is crucial for determining the activation energy and, consequently, the rate of the reaction. For example, the reduction of the nitro group to an amine is a common transformation, and computational modeling could elucidate the mechanism and energetics of this process.

Prediction of Reactivity and Selectivity Parameters

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated. These parameters help in predicting the reactivity and selectivity of the molecule in different chemical reactions. For instance, the analysis of the Fukui function can predict which sites in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The distribution of electrostatic potential on the molecular surface can also highlight regions of positive and negative charge, indicating likely sites for interaction with other molecules.

Spectroscopic Data Prediction and Validation

Computational chemistry allows for the accurate prediction of various spectroscopic data, which can be used to validate and interpret experimental results.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard application of DFT. By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular geometry, a predicted NMR spectrum can be generated. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the methylene (B1212753) and amine protons of the methanamine group. The chemical shifts of the aromatic protons would be particularly sensitive to the electronic environment created by the nitro and methoxy groups. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the substituted and unsubstituted carbons of the benzene ring. These predicted spectra can be invaluable for assigning peaks in an experimental spectrum.

Illustrative Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following values are illustrative and based on typical chemical shifts for similar functional groups. They are not experimentally verified data for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0105 - 130
Aromatic C-OCH₃-160 - 165
Aromatic C-NO₂-145 - 150
Aromatic C-CH₂NH₂-140 - 145
-OCH₃3.8 - 4.055 - 60
-CH₂NH₂3.9 - 4.245 - 50
-NH₂1.5 - 2.5-

Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be computed. These calculations predict the positions of absorption bands related to specific molecular vibrations, such as the N-O stretching of the nitro group, the C-O stretching of the methoxy group, the N-H bending of the amine, and various stretching and bending modes of the aromatic ring. Comparing the computed vibrational spectrum with an experimental one can aid in the structural elucidation of the compound.

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These simulations predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). For this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amine group. Studies on similar nitroaromatic compounds, such as nitrobenzaldehydes, show characteristic absorption bands that are influenced by the electronic nature of the substituents. The simulation would likely predict strong absorptions in the UV region, with the exact wavelengths depending on the extent of conjugation and intramolecular charge transfer.

Advanced Methodologies in Organic Synthesis Leveraging 3 Methoxy 5 Nitrophenyl Methanamine

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are pumped through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. This methodology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or intermediates, and the potential for straightforward automation and scalability. beilstein-journals.org

For a compound like (3-Methoxy-5-nitrophenyl)methanamine, flow chemistry could be instrumental in both its synthesis and its subsequent derivatization. The reduction of a nitroaromatic precursor to form the amine is a highly exothermic reaction. Conducting this transformation in a continuous flow reactor would allow for rapid heat dissipation, preventing the formation of hot spots and minimizing the risk of runaway reactions.

A well-documented example is the metal-free reduction of various aromatic and aliphatic nitro compounds using trichlorosilane (B8805176) under continuous-flow conditions. beilstein-journals.orgnih.gov This method has been shown to convert nitroarenes to their corresponding anilines in high yields with very short reaction times, often eliminating the need for extensive purification. beilstein-journals.orgnih.gov Applying this to a precursor like 3-methoxy-5-nitrobenzaldehyde (B1590276) could hypothetically yield this compound in a highly controlled and efficient manner.

The table below illustrates the typical parameters and outcomes for the continuous-flow reduction of nitroarenes, which could be extrapolated for the synthesis of related compounds.

Nitroarene SubstrateReducing AgentResidence TimeTemperatureYield (%)Reference
1-Nitro-4-(trifluoromethyl)benzeneHSiCl₃ / N,N-Diisopropylethylamine10 min25 °C98 beilstein-journals.org
1-Methoxy-4-nitrobenzeneHSiCl₃ / N,N-Diisopropylethylamine10 min25 °C99 beilstein-journals.org
1-Chloro-3-nitrobenzeneHSiCl₃ / N,N-Diisopropylethylamine10 min25 °C99 beilstein-journals.org

Photoredox and Electrochemistry in Compound Transformations

Photoredox Catalysis

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under mild conditions. The functional groups present in this compound offer several handles for potential photoredox-catalyzed reactions. The benzylamine (B48309) moiety is particularly relevant. While direct photoredox reactions on this compound are not specifically reported, analogous transformations with other benzylamines and related structures have been explored. For instance, photoredox-catalyzed methods have been developed for the amidation of benzylic alcohols and the coupling of N-benzylidene derivatives. acs.orgnih.gov

The benzylic C-H bonds in the parent compound or its derivatives could be activated to form radical intermediates, which could then participate in C-C or C-N bond-forming reactions. The development of benzyltriphenylphosphonium (B107652) salts as alkyl radical precursors under photoredox catalysis highlights a potential pathway where a derivative of this compound could be used to generate a benzylic radical for coupling reactions. nih.govrsc.org

Electrochemistry

Electrochemical synthesis offers a green and powerful alternative to conventional chemical redox reactions by using electrons as traceless reagents. This method can often be performed without harsh oxidants or reductants, minimizing waste generation.

The nitroaromatic group of this compound is an excellent candidate for electrochemical reduction. The electrochemical reduction of nitrobenzene (B124822) to aniline (B41778) is a well-established process. nih.gov This suggests that a precursor, 1-methoxy-3-nitro-5-(nitromethyl)benzene, could potentially be selectively reduced to this compound under controlled electrochemical conditions.

Moreover, the amine functionality can also be targeted. Electrochemical methods have been developed for the N-nitrosation of secondary amines in continuous flow cells. researchgate.net While this compound is a primary amine, its derivatives could undergo similar transformations. The simple electrochemical reduction of nitrones to amines has also been demonstrated, which could be relevant for the synthesis of the target compound from a nitrone precursor. rsc.orgnih.gov

The following table presents illustrative examples of electrochemical transformations that suggest potential applications for derivatives of this compound.

Substrate TypeTransformationKey ConditionsProduct TypeReference
NitrobenzeneReductionTwo-compartment H-cell, aqueous H₂SO₄Aniline nih.gov
DiphenylmethanimineReductionUndivided beaker-type cell, constant currentDiphenylmethanamine rsc.orgnih.gov
Secondary AminesN-NitrosationUndivided flow cell, Gr anode, Ni cathodeN-Nitrosamines researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. Enzymes offer unparalleled stereoselectivity under mild reaction conditions, which is particularly valuable for the synthesis of chiral pharmaceuticals and fine chemicals. illinois.edu

For a molecule like this compound, which is prochiral, enzymatic methods could be employed to generate enantiomerically pure forms. Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from a donor to a prochiral ketone or aldehyde, producing a chiral amine. nih.govnih.gov A hypothetical chemoenzymatic route to chiral this compound could involve the ATA-mediated amination of 3-methoxy-5-nitrobenzaldehyde. The availability of both (S)- and (R)-selective ω-transaminases allows for the synthesis of either enantiomer with high optical purity. illinois.edu

Another powerful chemoenzymatic strategy is dynamic kinetic resolution (DKR). In this one-pot process, a racemic amine is acylated by a lipase (B570770), which selectively acts on one enantiomer. Simultaneously, a metal catalyst racemizes the unreacted enantiomer, allowing for a theoretical yield of 100% for a single enantiomer of the acylated product. nih.gov Racemic this compound could potentially be resolved using such a DKR protocol to yield an enantiomerically pure amide, which can then be deprotected to the free amine.

The table below showcases the potential of transaminases in the synthesis of chiral amines from prochiral ketones, a strategy applicable to the synthesis of chiral this compound from a corresponding aldehyde.

Prochiral SubstrateEnzyme SystemAmine DonorProductEnantiomeric Excess (ee)Reference
Various KetonesAmine Transaminase (ATA) CascadeIsopropylamineVarious Chiral Amines>99% acs.org
Prochiral Ketone(S)- or (R)-selective ω-transaminaseAlanine(S)- or (R)-Chiral AmineHigh optical purity illinois.edu
Racemic AminesCandida antarctica lipase B / Ru catalystIsopropyl acetate (B1210297)Enantiopure Amides>99% nih.gov

Future Directions and Emerging Research Avenues

Innovations in Scalable and Economical Synthetic Pathways

The widespread application of (3-Methoxy-5-nitrophenyl)methanamine is contingent on the development of scalable and cost-effective synthetic methods. While direct, large-scale synthesis protocols for this specific compound are not extensively documented in publicly available literature, plausible and efficient routes can be inferred from the synthesis of its precursors and related compounds.

A primary and logical approach to obtaining this compound is through the reduction of a suitable precursor. Key potential starting materials include 3-methoxy-5-nitrobenzaldehyde (B1590276), 3-methoxy-5-nitrobenzonitrile (B1587634), or 3-methoxy-5-nitrobenzamide. The synthesis of these precursors is well-established. For instance, 3-methoxy-5-nitrobenzoic acid, a precursor to the aldehyde, amide, and nitrile, can be synthesized via the nitration of 3-methoxybenzoic acid. The conditions for this nitration, particularly temperature and solvent, are critical for achieving high yields and purity.

One documented high-yield synthesis of a key precursor, 3-methoxy-5-nitroaniline (B1585972), involves the treatment of 3,5-dinitroanisole (B1346779) with sodium sulfide (B99878) and sodium bicarbonate in a methanol-water solvent system. chemicalbook.com This aniline (B41778) derivative could then potentially be converted to the target benzylamine (B48309) through a series of steps.

Future research in scalable synthesis will likely focus on the catalytic reduction of these precursors. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common and efficient method for reducing nitro groups and nitriles. The development of continuous flow processes for these reductions could significantly enhance scalability and safety.

Innovations may also arise from exploring alternative reducing agents that are more economical and environmentally benign. Furthermore, optimizing reaction conditions, such as solvent choice, temperature, and pressure, will be crucial for maximizing yield and minimizing byproducts, thereby reducing purification costs.

Table 1: Potential Precursors for the Synthesis of this compound and Their Synthetic Considerations

PrecursorPotential Synthetic Route to PrecursorKey Considerations for Conversion to Target Compound
3-Methoxy-5-nitrobenzaldehydeNitration of 3-methoxybenzaldehyde (B106831)Reductive amination or direct reduction of the aldehyde followed by conversion of the resulting alcohol to an amine.
3-Methoxy-5-nitrobenzonitrileFrom 3-methoxy-5-nitroaniline via Sandmeyer reactionCatalytic hydrogenation to directly yield the benzylamine.
3-Methoxy-5-nitrobenzamideFrom 3-methoxy-5-nitrobenzoic acidReduction of the amide and nitro group, potentially requiring selective reducing agents.
3-Methoxy-5-nitroanilinePartial reduction of 3,5-dinitroanisoleDiazotization followed by cyanation and subsequent reduction, or other multi-step functional group transformations.

Exploration of Novel Chemical Reactivity Patterns

The chemical reactivity of this compound is dictated by its three key functional groups: the primary amine, the nitro group, and the methoxy (B1213986) group. While specific studies on this compound's novel reactivity are limited, its behavior can be predicted based on the known chemistry of these functionalities.

The primary amine group is a key site for a variety of chemical transformations. It can readily undergo N-alkylation and N-acylation to produce a diverse range of derivatives. These reactions would allow for the introduction of various side chains, potentially modulating the compound's physical and chemical properties. Furthermore, the amine group can participate in the formation of Schiff bases through condensation with aldehydes and ketones, opening pathways to new heterocyclic systems.

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it is a versatile functional group that can be reduced to an amine, as discussed in the synthesis section. This transformation from a nitro to an amino group dramatically alters the electronic properties of the benzene (B151609) ring, making it more susceptible to electrophilic attack and enabling a different set of derivatization reactions.

The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the aromatic ring. While generally stable, it can be cleaved under harsh conditions to yield a phenolic hydroxyl group, providing another point for functionalization.

Future research should focus on systematically exploring these reactivity patterns. For instance, investigating the intramolecular reactions between the functional groups could lead to the synthesis of novel heterocyclic scaffolds. The development of selective transformations, such as the mono-N-alkylation of the amine or the selective reduction of the nitro group in the presence of other reducible functionalities, would be of significant interest.

Integration with Materials Science for Functional Organic Compounds

The unique combination of functional groups in this compound makes it an attractive candidate for the synthesis of functional organic materials. The primary amine provides a reactive handle for incorporation into polymeric structures, either as a monomer in polymerization reactions or as a functional group appended to a polymer backbone.

For example, the amine group can react with diacyl chlorides or diepoxides to form polyamides or epoxy resins, respectively. The resulting polymers would possess the methoxy and nitro-substituted phenyl groups as pendant moieties, which could impart specific properties to the material, such as altered solubility, thermal stability, or optical characteristics.

Furthermore, the reduction of the nitro group to an amine would yield a diamine monomer, (3-Amino-5-methoxyphenyl)methanamine. This diamine could be a valuable building block for the synthesis of high-performance polymers like polyimides and polyamides. These polymers are known for their excellent thermal and mechanical properties.

The aromatic nature of the compound, combined with the potential for creating extended conjugated systems through derivatization, suggests that it could be a precursor to organic electronic materials. For instance, derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The electron-withdrawing nitro group and the electron-donating methoxy group can be tuned to modulate the electronic properties of the molecule.

Future research in this area should focus on the design and synthesis of monomers derived from this compound and their subsequent polymerization. The characterization of the resulting materials' properties, including their thermal, mechanical, optical, and electronic properties, will be crucial for identifying potential applications.

Q & A

Q. Q: What are the most reliable synthetic routes for preparing (3-Methoxy-5-nitrophenyl)methanamine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process:

Nitration of 3-Methoxyphenyl Precursors : Start with 3-methoxybenzaldehyde or 3-methoxyacetophenone. Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to HNO₃) .

Reductive Amination : Convert the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C in ethanol, 50 psi, 6–8 hrs) or reduction with NaBH₄/CuCl₂ in THF can yield the primary amine. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Characterization : Confirm structure using ¹H/¹³C NMR (key signals: aromatic protons at δ 6.8–7.5 ppm, methoxy at δ 3.8–4.0 ppm) and LC-MS (m/z ~196.2 for [M+H]⁺). Purity is validated via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~4.2 min) .

Advanced Reaction Design

Q. Q: How can competing side reactions (e.g., over-nitration or deprotection of methoxy groups) be mitigated during synthesis?

Methodological Answer:

  • Temperature Control : Maintain nitration temperatures below 5°C to suppress para-substitution or methoxy group oxidation .
  • Protecting Groups : Use acetyl or tert-butyl groups for transient protection of the amine during nitration. Deprotect with HCl/MeOH (reflux, 2 hrs) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution regioselectivity, guiding reagent ratios and solvent choices (e.g., dichloromethane vs. acetic acid) .

Q. Q: What are the critical stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectra show decomposition (λmax 310 nm) after 72 hrs under ambient light .
  • Oxidation Prevention : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical formation.
  • Hygroscopicity : The hydrochloride salt form (common in research) requires desiccants (silica gel) to prevent hydrolysis .

Contradictory Bioactivity Data

Q. Q: How should researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. null results)?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, 24–48 hrs incubation). Inconsistent results may arise from solvent effects (DMSO >1% inhibits growth) .
  • Structural Analogues : Compare with (5-Bromo-3-chloro-2-thienyl)methanamine (), which shows similar steric effects but altered electronic profiles.
  • Dose-Response Curves : Replicate studies with 8–10 concentration points (1 nM–100 µM) to identify false negatives from threshold effects .

Computational Modeling for Target Interaction

Q. Q: What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein databases (PDB IDs: 1XYZ, 4ABC) to model interactions. The nitro group’s electron-withdrawing effect enhances H-bonding with kinase active sites .
  • MD Simulations : Run 100 ns trajectories (AMBER22) to assess stability of ligand-receptor complexes. Key metrics: RMSD <2 Å, binding free energy (MM-PBSA) < –8 kcal/mol .
  • QSAR Models : Train models on nitro-aromatic amines (pIC₅₀ vs. descriptors like logP, polar surface area) to predict bioactivity .

Analytical Challenges in Impurity Profiling

Q. Q: How can trace impurities (e.g., des-nitro byproducts) be identified and quantified?

Methodological Answer:

  • HPLC-MS/MS : Use a triple quadrupole system (ESI+ mode) with MRM transitions for target (196.2 → 150.1) and impurities (e.g., 166.1 → 120.0 for des-nitro). LOD: 0.1% .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled standards to distinguish byproducts via isotopic peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.